![molecular formula C10H9NO B1316467 8-Methylquinolin-4(1H)-one CAS No. 23432-44-2](/img/structure/B1316467.png)
8-Methylquinolin-4(1H)-one
Overview
Description
8-Methylquinolin-4(1H)-one is a heterocyclic compound . It is also known as o-Toluquinoline . Its empirical formula is C10H9N .
Molecular Structure Analysis
The molecular structure of 8-Methylquinolin-4(1H)-one consists of a quinoline core with a methyl group attached to the 8th carbon . The molecular weight is 143.19 .Physical And Chemical Properties Analysis
8-Methylquinolin-4(1H)-one is a liquid at room temperature . It has a refractive index of 1.614 , a boiling point of 143 °C/34 mmHg , and a density of 1.052 g/mL at 25 °C .Scientific Research Applications
Antibacterial and Antitubercular Activity
Quinoline compounds, including 8-Methylquinolin-4(1H)-one, have been found to possess a wide variety of biological activities, including antibacterial and antitubercular potential . For instance, quinoline hydrazone derivatives have been designed, synthesized, characterized, and evaluated for their antibacterial activity and antitubercular potential against Mtb WT H37Rv . These compounds were found to be active against bacterial strains including Acinetobacter baumanii, Escherichia coli, and Staphylococcus aureus .
Anti-Inflammatory Activity
Quinoline compounds are known to exhibit anti-inflammatory properties . This makes them valuable in the development of drugs for the treatment of various inflammatory diseases.
Anticancer Activity
Quinoline compounds have been found to exhibit anticancer properties . This makes them potential candidates for the development of novel anticancer drugs.
Antihypertensive Activity
Quinoline compounds have been found to exhibit antihypertensive properties . This makes them potential candidates for the development of drugs for the treatment of hypertension.
Anti-Influenza Virus Agents
A series of 4-[(quinolin-4-yl)amino]benzamide derivatives, which include 8-Methylquinolin-4(1H)-one, have been designed and synthesized as novel anti-influenza agents . These compounds have demonstrated significant anti-influenza virus activity against different influenza virus strains .
Anti-Malarial Activity
Quinoline compounds have been found to exhibit anti-malarial properties . This makes them potential candidates for the development of drugs for the treatment of malaria.
Safety And Hazards
properties
IUPAC Name |
8-methyl-1H-quinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-3-2-4-8-9(12)5-6-11-10(7)8/h2-6H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTISUYZVEWQIMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00510356 | |
Record name | 8-Methylquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00510356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methylquinolin-4(1H)-one | |
CAS RN |
23432-44-2 | |
Record name | 8-Methylquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00510356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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